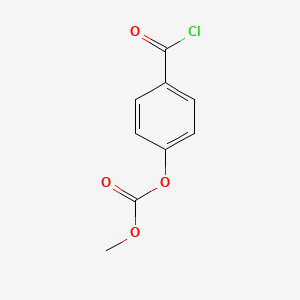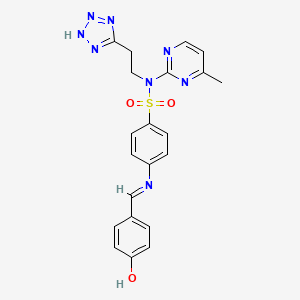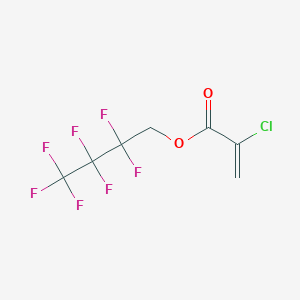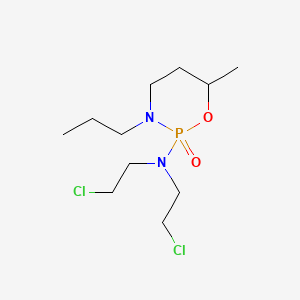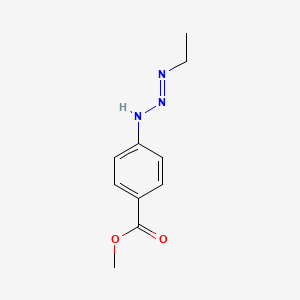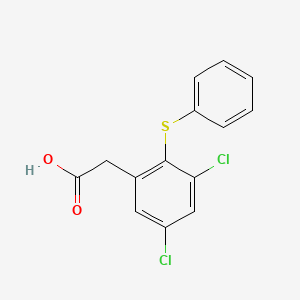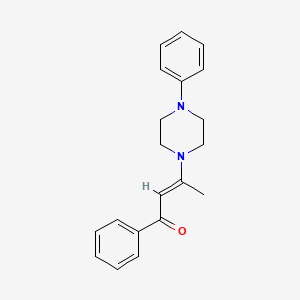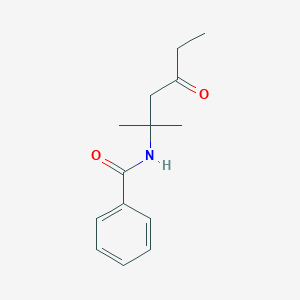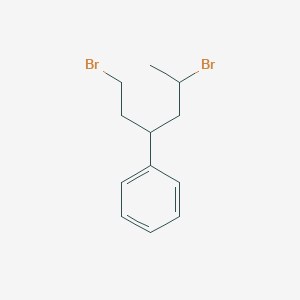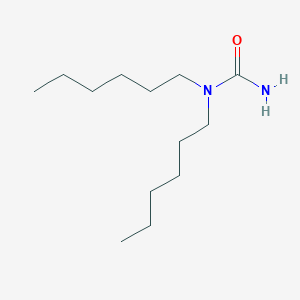![molecular formula C33H44O4 B14434841 7-[(Anthracene-9-carbonyl)oxy]octadecanoic acid CAS No. 78447-90-2](/img/structure/B14434841.png)
7-[(Anthracene-9-carbonyl)oxy]octadecanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-[(Anthracene-9-carbonyl)oxy]octadecanoic acid is a complex organic compound that combines the structural features of anthracene and octadecanoic acid. Anthracene is a polycyclic aromatic hydrocarbon, while octadecanoic acid, also known as stearic acid, is a long-chain fatty acid. The compound is characterized by the presence of an anthracene moiety attached to the octadecanoic acid via an ester linkage.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(Anthracene-9-carbonyl)oxy]octadecanoic acid typically involves the esterification of anthracene-9-carboxylic acid with octadecanoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include:
Temperature: Room temperature to 60°C
Solvent: Dichloromethane or tetrahydrofuran
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
7-[(Anthracene-9-carbonyl)oxy]octadecanoic acid can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The ester linkage can be reduced to form the corresponding alcohol.
Substitution: The aromatic ring of anthracene can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Bromine (Br2) or nitric acid (HNO3) for bromination and nitration, respectively.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Brominated or nitrated anthracene derivatives.
Wissenschaftliche Forschungsanwendungen
7-[(Anthracene-9-carbonyl)oxy]octadecanoic acid has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential interactions with biological membranes due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as a probe in fluorescence microscopy.
Industry: Utilized in the development of advanced materials, including photochromic and thermochromic materials.
Wirkmechanismus
The mechanism of action of 7-[(Anthracene-9-carbonyl)oxy]octadecanoic acid involves its interaction with molecular targets through its anthracene and fatty acid components. The anthracene moiety can intercalate into DNA, while the fatty acid chain can interact with lipid membranes. These interactions can influence various biochemical pathways, including signal transduction and membrane fluidity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Anthracene-9-carboxylic acid
- Octadecanoic acid
- 9-Anthracenecarboxylic acid
Comparison
Compared to its similar compounds, 7-[(Anthracene-9-carbonyl)oxy]octadecanoic acid is unique due to its combined structural features, which confer both aromatic and fatty acid properties. This dual nature allows it to participate in a wider range of chemical reactions and applications, making it a versatile compound in scientific research.
Eigenschaften
CAS-Nummer |
78447-90-2 |
|---|---|
Molekularformel |
C33H44O4 |
Molekulargewicht |
504.7 g/mol |
IUPAC-Name |
7-(anthracene-9-carbonyloxy)octadecanoic acid |
InChI |
InChI=1S/C33H44O4/c1-2-3-4-5-6-7-8-9-11-20-28(21-12-10-13-24-31(34)35)37-33(36)32-29-22-16-14-18-26(29)25-27-19-15-17-23-30(27)32/h14-19,22-23,25,28H,2-13,20-21,24H2,1H3,(H,34,35) |
InChI-Schlüssel |
UUJQKQPTJLXRNN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCC(CCCCCC(=O)O)OC(=O)C1=C2C=CC=CC2=CC3=CC=CC=C31 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


